molecular formula C8H11F3N2O B2974979 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856039-94-5

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2974979
CAS No.: 1856039-94-5
M. Wt: 208.184
InChI Key: PRXFEHUARYFBRT-UHFFFAOYSA-N
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Description

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of an ethoxymethyl group and a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with ethoxymethyl and trifluoroethyl reagents. One common method includes the use of gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, which produces β-trifluoromethylketones as major products . This transformation illustrates the strong directing effect of the trifluoromethyl group through its inductive effect in gold-catalyzed addition to alkynes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxymethyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Scientific Research Applications

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity through its inductive effect, which influences the electronic properties of the molecule . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of ethoxymethyl and trifluoroethyl groups on a pyrazole ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-2-14-5-7-3-4-13(12-7)6-8(9,10)11/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXFEHUARYFBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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